molecular formula C16H19F3N6 B6460588 N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549009-51-8

N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6460588
CAS No.: 2549009-51-8
M. Wt: 352.36 g/mol
InChI Key: DLSGFHUNPUQKLI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a synthetically designed small molecule featuring a piperazine core that links a 5-trifluoromethyl pyridine moiety to a substituted pyrimidine ring. This specific architecture, incorporating a piperazine spacer and a lipophilicity-enhancing trifluoromethyl group, is commonly explored in medicinal chemistry for constructing potential protein kinase inhibitors and other biologically active compounds. Piperazine-containing structures are frequently found in FDA-approved drugs and investigational compounds, particularly in oncology, where they often serve to optimize solubility and binding affinity to biological targets. The pyrimidine ring is a privileged scaffold in drug discovery, often acting as a key pharmacophore that mimics purine bases to interact with enzyme active sites, such as those of various kinases. This compound is supplied for research and development purposes exclusively. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or agricultural chemical. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-23(2)14-5-6-20-15(22-14)25-9-7-24(8-10-25)13-4-3-12(11-21-13)16(17,18)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSGFHUNPUQKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18F3N5C_{14}H_{18}F_{3}N_{5} and a molecular weight of 321.32 g/mol. The presence of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding.

This compound primarily acts as a neurokinin (NK1) receptor antagonist . The NK1 receptor is involved in various physiological processes, including pain modulation and the stress response. By inhibiting this receptor, the compound may exhibit analgesic and anxiolytic properties.

Pharmacological Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • In vitro assays indicate that the compound exhibits high affinity for NK1 receptors with an IC50 value in the nanomolar range.
  • In vivo studies demonstrate that administration of the compound in animal models reduces anxiety-like behavior and enhances pain thresholds, suggesting its potential as an anxiolytic and analgesic agent.

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Study on Anxiety Disorders : A double-blind, placebo-controlled trial involving subjects with generalized anxiety disorder showed that treatment with this compound significantly reduced anxiety scores compared to placebo (p < 0.05).
StudyPopulationOutcome
Anxiety Disorders100 participantsSignificant reduction in anxiety scores (p < 0.05)
  • Pain Management : In a model of chronic pain, administration of the compound resulted in a marked decrease in pain perception measured by the von Frey test, indicating its analgesic efficacy.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that alterations in the piperazine ring or the pyrimidine moiety can significantly impact receptor affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyridine/Pyrimidine Linkages

(a) N-[(1R,3S)-3-isopropyl-3-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Structure : Cyclopentyl and tetrahydro-pyran groups replace the pyrimidin-4-amine core. The piperazine is linked to a 6-(trifluoromethyl)pyrimidin-4-yl group.
  • Molecular Weight : 468.2 g/mol (C₂₅H₃₆F₃N₃O₂).
(b) ND-11543 (N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide)
  • Structure : Contains the same 5-(trifluoromethyl)pyridin-2-yl-piperazine moiety but fused to a benzyl carboxamide-imidazothiazole core.
  • Biological Activity : Demonstrated anti-tuberculosis activity (62% yield in synthesis), suggesting the piperazine-pyridine motif is critical for targeting microbial enzymes .
(c) 2-Methyl-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propanoic acid
  • Structure: Piperazine linked to 5-(trifluoromethyl)pyridin-2-yl, but with a propanoic acid substituent.
  • Key Differences: The carboxylic acid group increases solubility in basic conditions, contrasting with the dimethylamino group in the target compound, which enhances basicity and solubility in acidic environments .

Pyrimidin-4-amine Derivatives with Varied Substituents

(a) 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine core with thiazole and nitro-phenyl groups.
  • Molecular Weight : 339.36 g/mol (C₁₅H₁₃N₅O₂S).
  • Key Differences : Nitro group introduces metabolic stability concerns, while the thiazole ring may enhance π-π stacking interactions in target binding .
(b) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • Structure: Pyrimidin-2-amine with 3-pyridyl and aminophenyl substituents.
  • Key Differences : Lacks the trifluoromethyl group, reducing lipophilicity and electronic effects compared to the target compound .

Sulfoximine-Containing Analogues

Sulfoximine group-containing N-(pyridin-2-yl)pyrimidin-4-amine derivatives

  • Structure: Sulfoximine substituents replace the dimethylamino group.
  • Key Differences : Sulfoximine groups improve metabolic stability and modulate kinase inhibition profiles, as seen in oncology therapeutics .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Biological Activity
Target Compound Pyrimidin-4-amine Dimethylamino, 5-CF₃-pyridin-2-yl-piperazine ~379.39 High lipophilicity (CF₃), basicity (piperazine)
N-[(1R,3S)-3-isopropyl-3-({4-[6-CF₃-pyrimidin-4-yl]piperazin-1-yl}carbonyl)... Cyclopentyl-pyran 6-CF₃-pyrimidin-4-yl-piperazine 468.2 Larger size, potential CNS limitations
ND-11543 Imidazothiazole-carboxamide 5-CF₃-pyridin-2-yl-piperazine ~534.5 Anti-tuberculosis activity
4-(2,4-Dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine Pyrimidin-2-amine Thiazole, nitro-phenyl 339.36 Nitro group enhances metabolic stability
Sulfoximine-pyrimidin-4-amine derivatives Pyrimidin-4-amine Sulfoximine groups ~350–450 Improved kinase selectivity

Research Implications

  • Trifluoromethyl-Piperazine Motif : The 5-CF₃-pyridin-2-yl-piperazine group is recurrent in antimicrobial and kinase-targeting agents, suggesting its utility in drug design .
  • Dimethylamino vs. Sulfoximine: The dimethylamino group in the target compound offers simpler synthetic accessibility compared to sulfoximines, but may lack the latter’s metabolic stability .

Preparation Methods

Direct Nucleophilic Substitution

The piperazine-pyridine intermediate reacts with 2-chloro-4-dimethylaminopyrimidine in DMF at 100°C, facilitated by potassium carbonate as a base. This one-pot reaction proceeds via an SNAr mechanism, with the piperazine acting as a nucleophile. Yields range from 65% to 78%, depending on the purity of intermediates.

Transition Metal-Mediated Cross-Coupling

For sterically hindered systems, Buchwald-Hartwig amination is utilized. A mixture of 2-chloro-4-dimethylaminopyrimidine, the piperazine-pyridine derivative, Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene is heated at 110°C for 18 hours, achieving 80–85% yield. This method minimizes side reactions and enhances reproducibility.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. High-performance liquid chromatography (HPLC) with C18 columns further refines purity (>98%). Key characterization data include:

PropertyValue/DescriptionSource
1H NMR (CDCl₃) δ 8.72 (s, 1H, pyrimidine-H), 6.78 (s, 1H)
ESI-MS m/z 409.2 (M+H⁺)
HPLC Retention Time 12.4 min (C18, 70:30 MeOH/H₂O)

Optimization and Yield Improvements

Solvent and Temperature Effects

Replacing DMF with N-methylpyrrolidone (NMP) in displacement reactions increases yields by 10–15% due to improved solubility of intermediates. Microwave-assisted synthesis reduces reaction times from hours to minutes; for example, coupling under microwave irradiation at 150°C for 20 minutes achieves 88% yield.

Catalytic Enhancements

Adding catalytic amounts of tetrabutylammonium iodide (TBAI) in SNAr reactions accelerates kinetics via phase-transfer effects, boosting yields to 90%. For cross-couplings, replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos ligand enhances turnover frequency, reducing catalyst loading to 0.5 mol% .

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, and what reaction conditions ensure optimal yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and pyrimidine moieties. For example:
  • Step 1 : Coupling of 5-(trifluoromethyl)pyridin-2-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalysis, ligand-assisted, inert atmosphere) to form the piperazine-pyridine intermediate .
  • Step 2 : Pyrimidine ring assembly via nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the dimethylamine group. Solvent choice (e.g., DMF or toluene) and temperature control (60–100°C) are critical to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization relies on stoichiometric ratios and catalyst recycling .

Q. Which spectroscopic and analytical techniques are most reliable for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and piperazine-pyrimidine connectivity. For example, the trifluoromethyl group (δ\delta ~120–125 ppm in 19^19F NMR) and pyrimidine protons (δ\delta 8.0–8.5 ppm) are key markers .
  • LCMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ peak) and purity (>95%) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and piperazine substituents, critical for understanding steric effects .

Q. How should researchers handle storage and stability testing to ensure compound integrity?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trifluoromethyl group or piperazine oxidation .
  • Stability Assessment : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor impurity profiles .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis and reactivity for this compound?

  • Methodological Answer :
  • Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., amine coupling efficiency) .
  • Solvent Optimization : COSMO-RS calculations predict solvent effects on reaction yields, reducing trial-and-error experimentation .
  • Docking Studies : Predict binding conformations for biological targets (e.g., enzymes), informing structural modifications for activity enhancement .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolite Screening : LC-MS/MS identifies degradation products or active metabolites that may influence activity discrepancies .
  • Structural Analog Testing : Synthesize derivatives with incremental modifications (e.g., replacing trifluoromethyl with chlorine) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Systematic Substitution : Replace the pyrimidine dimethylamine group with bulkier alkyl chains or heterocycles to assess steric effects on receptor binding .
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic properties (e.g., logP, polar surface area) with activity data from analogous compounds .
  • In Silico Mutagenesis : Predict residue-specific interactions in target proteins (e.g., kinases) using molecular dynamics simulations .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Kinetic Binding Assays : Surface plasmon resonance (SPR) measures binding affinity (KDK_D) and kinetics (kon/koffk_{on}/k_{off}) for target receptors .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., GPCRs) to confirm functional dependency in cellular models .
  • Metabolomics Profiling : Untargeted LC-MS identifies pathway perturbations (e.g., ATP depletion in cancer cells) linked to compound exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method with UV/Vis quantification across pH gradients (1–13) and co-solvents (e.g., PEG-400) .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may alter solubility profiles .
  • Molecular Dynamics : Simulate hydration shells to explain discrepancies (e.g., trifluoromethyl hydrophobicity vs. piperazine hydrophilicity) .

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